trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol (trans-2-CPCB) is a small organic molecule that has been of interest to researchers due to its ability to interact with proteins and other molecules. Trans-2-CPCB is a chiral compound, which means it has two distinct forms (enantiomers) that are mirror images of each other. It has a molecular weight of 215.61 g/mol, and it is an off-white solid. Trans-2-CPCB has been studied for its potential use in drug synthesis, protein folding, and other areas of scientific research.
Scientific Research Applications
Crystallography and Structural Analysis
The crystal structure of photodimerized cyclobutane compounds demonstrates the intricacies of molecular arrangement and dimerization processes, providing insight into reaction mechanisms and structural stability. The structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl)cyclobutane reveals a head-to-tail dimerization with specific dihedral angles, highlighting the conformational characteristics of cyclobutane derivatives (Busetti et al., 1980).
Synthetic Chemistry
Synthetic routes to cyclobutylalkylamines, such as sibutramine and its metabolites, illustrate the versatility of cyclobutane derivatives in medicinal chemistry and drug synthesis. The synthesis of sibutramine, involving Grignard–reduction reactions, underscores the utility of cyclobutane cores in developing therapeutic agents (Jeffery et al., 1996).
Photochemistry
The study of flouro- and chloro-substituted trans-stilbene derivatives in the crystalline phase reveals the photochemical reactivity of cyclobutane systems. The stereospecific cycloaddition reactions leading to cyclobutane derivatives demonstrate the potential of these compounds in photodynamic therapies and materials science (Brune et al., 1994).
Peptide Synthesis and Structural Study
The incorporation of cyclobutane derivatives into beta-peptides shows the potential for creating highly rigid peptide structures. The synthesis of 2-aminocyclobutane-1-carboxylic acids and their derivatives facilitates the development of novel peptide-based materials with enhanced stability and unique structural features (Izquierdo et al., 2005).
properties
IUPAC Name |
(1R,2R)-2-[(2-chlorophenyl)methylamino]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBZKUDHLFLNGX-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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